molecular formula C28H22Cl3N3O4S B11656633 N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11656633
M. Wt: 602.9 g/mol
InChI Key: IHXPRRSQYQZRIF-KPGMTVGESA-N
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Description

N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is a structurally complex sulfonamide derivative characterized by a hydrazine-based Schiff base (benzylidene-hydrazinyl) core. The molecule integrates a 4-chlorobenzyl group, a 3,5-dichloro-2-hydroxybenzylidene moiety, and a p-toluenesulfonamide (tosyl) functional group.

Properties

Molecular Formula

C28H22Cl3N3O4S

Molecular Weight

602.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl3N3O4S/c1-18-6-12-23(13-7-18)39(37,38)34(17-19-8-10-21(29)11-9-19)26-5-3-2-4-24(26)28(36)33-32-16-20-14-22(30)15-25(31)27(20)35/h2-16,35H,17H2,1H3,(H,33,36)/b32-16+

InChI Key

IHXPRRSQYQZRIF-KPGMTVGESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Attributes :

  • Sulfonamide backbone : The 4-methylbenzenesulfonamide group enhances solubility and binding affinity to biological targets, a common strategy in drug design .
  • Hydrazinyl Schiff base : The (E)-configured hydrazinyl linkage forms a conjugated system with the dichloro-hydroxybenzylidene group, which may facilitate π-π interactions in target binding .

Condensation of a hydrazide precursor with a carbonyl compound to form the Schiff base.

Sulfonylation to introduce the 4-methylbenzenesulfonamide group.

Purification via recrystallization or chromatography, validated by NMR and IR spectroscopy .

The compound belongs to a broader class of sulfonamide-hydrazine hybrids. Below is a detailed comparison with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison
Property Target Compound Hydrazinecarbothioamides [4–6] N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide
Core Structure Sulfonamide + hydrazinyl Schiff base Sulfonylbenzohydrazide + thioamide Hydrazinecarboxamide + bromophenoxy acetyl
Key Functional Groups -SO₂NH-, -N=N-C=O, -Cl, -OH -SO₂-, -C=S, -NH-CO- -NH-CO-, -O-C=O, -Br, -Cl
Spectral Signatures (IR) - ν(C=O) ~1660–1680 cm⁻¹
- Absence of ν(S-H)
- ν(C=S) ~1243–1258 cm⁻¹
- ν(C=O) ~1663–1682 cm⁻¹
ν(C=O) ~1680–1700 cm⁻¹ (estimated)
Halogen Substituents 3,5-dichloro, 4-chloro 2,4-difluoro 2,4-dibromo, 4-chloro
Theoretical Bioactivity Enhanced antimicrobial/antifungal potential due to conjugated Schiff base Antifungal activity reported in triazole analogs Potential enzyme inhibition (e.g., urease) due to halogenated aryl groups
Lipophilicity (ClogP*) High (~4.5–5.0) Moderate (~3.0–3.5) High (~4.0–4.5)

*ClogP values estimated using fragment-based methods.

Key Findings :

Structural Differentiation: Unlike hydrazinecarbothioamides , the target compound lacks a thioamide (-C=S) group but incorporates a rigid Schiff base, which may reduce metabolic degradation. Compared to N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide , the target’s dichloro-hydroxybenzylidene group offers stronger hydrogen-bonding capacity via the phenolic -OH.

Spectral Analysis :

  • The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target’s IR spectrum distinguishes it from thiol-containing tautomers .
  • The ν(C=O) stretch in the target (~1660–1680 cm⁻¹) aligns with conjugated carboxamide systems, whereas hydrazinecarbothioamides show split peaks for C=O and C=S .

Bioactivity Implications :

  • The Schiff base moiety in the target compound may enhance metal-chelating properties, a feature absent in the compared compounds. This could potentiate antimicrobial activity against resistant strains.
  • The high ClogP of the target suggests superior membrane penetration but may limit aqueous solubility, necessitating formulation adjustments.

Q & A

Q. What are the optimal synthetic conditions for preparing N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide?

Methodological Answer: The synthesis involves coupling a carboxylic acid derivative with a hydrazine intermediate. Key steps include:

  • Coupling Reagents: Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group for amide bond formation .
  • Solvent: Ethanol or DMF for solubility and reaction efficiency.
  • Temperature: Reflux conditions (e.g., 70–80°C) for 8–12 hours to ensure completion .
  • Purification: Recrystallization from DMF/water or methanol yields pure product.

Q. Table 1: Synthetic Conditions

ParameterOptimal ConditionReference
Coupling ReagentsDCC/HOBt
SolventEthanol/DMF
Reaction Time8–12 hours (reflux)
Purification MethodRecrystallization

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups:
    • NH stretch (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), SO₂ (1150–1350 cm⁻¹) .
  • ¹H-NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm), hydrazine NH (δ 9–10 ppm), and sulfonamide CH₃ (δ 2.5 ppm) .
  • Elemental Analysis: Validate empirical formula (e.g., C, H, N, S, Cl within ±0.4% of theoretical values) .

Q. What experimental factors influence the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity depends on:

  • pH: Optimal at pH 5 due to protonation/deprotonation of hydroxyl and sulfonamide groups .
  • Temperature: Stable at 25°C; higher temperatures cause quenching .
  • Solvent Polarity: Use ethanol or DMSO for enhanced quantum yield .

Q. Table 2: Fluorescence Optimization

ParameterOptimal ValueLOD (mg/L)LOQ (mg/L)Reference
pH5.00.2690.898
Temperature25°C
SolventEthanol

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

Methodological Answer:

  • Structure Solution: Use SHELXD for phase problem resolution via direct methods .
  • Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key steps:
    • Apply restraints for disordered groups (e.g., chlorobenzyl rings).
    • Validate with R-factor (<5%) and electron density maps .
  • Validation: Check CIF files with PLATON for symmetry and hydrogen bonding .

Q. What computational strategies predict bioactivity against enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases).
    • Protonate the compound at pH 5 before docking .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap, dipole moment) .
  • SAR Studies: Modify substituents (e.g., chloro, methoxy) to enhance binding affinity .

Q. How can contradictions in stability data under varying pH be resolved?

Methodological Answer:

  • Controlled Experiments: Test stability at pH 2–9 using buffer solutions (e.g., phosphate, acetate).
  • Analytical Techniques: Monitor degradation via HPLC (retention time shifts) and mass spectrometry (fragment ions) .
  • Statistical Analysis: Calculate %RSD for replicate measurements to confirm reproducibility .

Q. What strategies optimize antimicrobial activity through structural modifications?

Methodological Answer:

  • Functional Group Replacement: Substitute chlorine with fluorine to enhance membrane permeability .
  • Bioisosteres: Replace sulfonamide with triazole to improve target selectivity .
  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

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